Mepixanox

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

respiratory analeptic; RN given refers to parent cpd; structure in first source & in Negwer, 5th ed, #6503

Structure

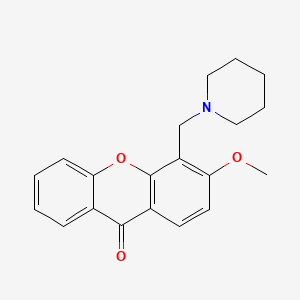

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-(piperidin-1-ylmethyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-23-17-10-9-15-19(22)14-7-3-4-8-18(14)24-20(15)16(17)13-21-11-5-2-6-12-21/h3-4,7-10H,2,5-6,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSOHOOUXFWCFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3O2)CN4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17854-76-1 (hydrochloride) | |

| Record name | Mepixanox [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017854590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90170504 | |

| Record name | Mepixanox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17854-59-0 | |

| Record name | Mepixanox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17854-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mepixanox [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017854590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mepixanox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13579 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mepixanox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mepixanox | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPIXANOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7419T4YQQW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mepixanox and Respiratory Stimulation: An Examination of a Data Gap

Despite its classification as a respiratory stimulant, a thorough review of publicly available scientific literature and pharmacological databases reveals a significant lack of detailed information regarding the precise mechanism of action of Mepixanox in stimulating respiration. While its chemical identity is established, the specific molecular targets and signaling pathways through which it exerts its effects remain largely uncharacterized in published research.

This compound, also known as Pimexone, is identified as a respiratory stimulant[1]. However, prominent drug information resources explicitly state that its mechanism of action is not available[2]. This indicates a critical gap in the pharmacological understanding of this compound, precluding a detailed technical guide for research and development professionals at this time.

General Context of Respiratory Stimulants

To provide a framework for potential, yet unconfirmed, mechanisms, it is useful to consider the established modes of action of other respiratory stimulants. These agents typically work by modulating the activity of the central respiratory centers in the brainstem or peripheral chemoreceptors. Common strategies include:

-

Antagonism of inhibitory neurotransmission: For example, methylxanthines like caffeine are thought to act, in part, by blocking adenosine receptors, which normally suppress respiratory drive in the medulla[3][4].

-

Enhancement of excitatory neurotransmission: Ampakines, for instance, are positive allosteric modulators of AMPA receptors, enhancing glutamatergic signaling that is fundamental to respiratory neural output[5].

-

Direct stimulation of chemoreceptors: Agents like doxapram stimulate both central and peripheral chemoreceptors, which are sensitive to blood gas levels and play a key role in regulating breathing.

It is plausible that this compound could operate through one or a combination of these or other novel pathways. However, without specific preclinical or clinical data, any such hypothesis remains speculative.

The Path Forward for this compound Research

The absence of detailed pharmacological data on this compound highlights an opportunity for further investigation. For researchers and drug development professionals, elucidating its mechanism of action would require a systematic approach, likely involving:

-

In Vitro Receptor Binding and Functional Assays: To identify potential molecular targets, such as specific receptors or ion channels in the central nervous system.

-

Cell-Based Signaling Studies: To delineate the intracellular pathways activated by this compound upon target engagement.

-

Ex Vivo and In Vivo Animal Models: To assess the physiological effects of this compound on respiratory parameters and to pinpoint the anatomical sites of action (e.g., brainstem vs. peripheral chemoreceptors).

A proposed workflow for such an investigation is outlined below.

Caption: Proposed research workflow for elucidating the mechanism of action of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Mechanistic actions of oxygen and methylxanthines on respiratory neural control and for the treatment of neonatal apnea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic actions of oxygen and methylxanthines on respiratory neural control and for the treatment of neonatal apnea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological modulation of respiratory control: Ampakines as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

Mepixanox: A Technical Overview of its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepixanox, also known by its synonym Pimexone, is a chemical entity classified as a respiratory stimulant.[1][2][3] Such agents, also referred to as analeptics, constitute a class of drugs that stimulate the central nervous system, with a primary application in reversing respiratory depression and in the management of respiratory insufficiency.[2][4] This document provides a detailed technical guide on the chemical structure and known properties of this compound, compiled for professionals in research and drug development.

Chemical Identity and Physicochemical Properties

This compound is a xanthone derivative, characterized by a tricyclic ring system. Its chemical and physical properties are summarized in the table below.

| Property | Data | Reference(s) |

| IUPAC Name | 3-methoxy-4-(piperidin-1-ylmethyl)xanthen-9-one | |

| Synonyms | Pimexone, Mepixanthone | |

| CAS Number | 17854-59-0 | |

| Molecular Formula | C₂₀H₂₁NO₃ | |

| Molecular Weight | 323.39 g/mol | |

| SMILES String | COC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3O2)CN4CCCCC4 | |

| InChI Key | PYSOHOOUXFWCFF-UHFFFAOYSA-N | |

| Appearance | White crystalline powder | |

| Melting Point | 159-160 °C | |

| Acute Toxicity (LD₅₀) | 70.73 mg/kg (intraperitoneal, mouse) |

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological evaluation of this compound are described in the primary literature. Key publications include:

-

Synthesis: The preparation of this compound has been reported by M. Sparaci (ZA 6902150, 1969) and an alternative process by D. Milani (US 3646030, 1972).

-

CNS Activity: Initial studies on the central nervous system activity were published by P. Da Re et al. in the Journal of Medicinal Chemistry (1970, 13, 527).

-

Pharmacology: Further pharmacological data can be found in a publication by R. Guira et al. in Minerva Pneumologica (1982, 21, 317).

Access to the full text of these publications is recommended for a comprehensive understanding of the experimental methodologies.

Mechanism of Action and Signaling Pathways

The specific molecular mechanism of action for this compound is not extensively detailed in publicly available literature. It is broadly categorized as a respiratory stimulant, a class of drugs that can act through various pathways. Some analeptics, for instance, act on peripheral chemoreceptors like the carotid bodies, which are sensitive to changes in blood oxygen levels. Stimulation of these receptors leads to an increase in the rate and depth of respiration.

A generalized signaling pathway for a respiratory stimulant acting on carotid body chemoreceptors is depicted below.

Caption: Generalized signaling pathway of a respiratory stimulant acting on carotid body chemoreceptors.

Hypothetical Experimental Workflow

The development and evaluation of a novel respiratory stimulant would likely follow a structured experimental workflow. The diagram below illustrates a logical progression for the screening and characterization of such compounds.

Caption: A logical workflow for the screening and identification of novel respiratory stimulants.

Conclusion

This compound is a well-characterized small molecule with demonstrated potential as a respiratory stimulant. While its precise mechanism of action remains to be fully elucidated in accessible literature, its chemical properties are clearly defined. Further investigation into its pharmacology and signaling pathways could provide valuable insights for the development of new therapeutic agents for respiratory disorders. The workflows and general pathways described herein provide a framework for such future research endeavors.

References

Mepixanox (CAS RN 17854-59-0): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepixanox, also known by synonyms such as Pimexone and Mepixanthone, is a chemical entity identified by the CAS Registry Number 17854-59-0.[1][2][3] It is classified as a respiratory stimulant and has been used in the management of respiratory and cardiorespiratory insufficiency.[4][5] This technical guide provides a summary of the available chemical, physical, and pharmacological data for this compound, along with a high-level overview of its synthesis and analytical determination. Due to the limited availability of public domain information, detailed experimental protocols and comprehensive quantitative data from primary literature could not be fully compiled. For in-depth analysis, consultation of the cited historical scientific articles is recommended.

Chemical and Physical Properties

This compound is a xanthene derivative with the systematic IUPAC name 3-methoxy-4-(piperidin-1-ylmethyl)xanthen-9-one. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Registry Number | 17854-59-0 | |

| Molecular Formula | C20H21NO3 | |

| Molecular Weight | 323.39 g/mol | |

| Melting Point | 159-160 °C | |

| Appearance | White crystalline powder | |

| Boiling Point | 488 °C at 760 mmHg | |

| Flash Point | 249 °C | |

| Density | 1.224 g/cm³ | |

| Solubility | Soluble in ethyl acetate and ethanol (as hydrochloride salt) |

Pharmacology and Toxicology

This compound is categorized as an analeptic, or respiratory stimulant. Its primary therapeutic application has been in addressing respiratory and cardiorespiratory insufficiency. The ATC code for this compound is R07AB09, placing it in the category of "Other respiratory system products, Respiratory stimulants".

While the precise molecular mechanism of action is not detailed in the readily available literature, its function as a respiratory stimulant suggests an interaction with the central nervous system to increase the rate and depth of breathing.

A key piece of toxicological information is the median lethal dose (LD50) in mice, which has been reported as:

| Toxicity Metric | Value | Route of Administration | Species | Source(s) |

| LD50 | 70.73 mg/kg | Intraperitoneal (i.p.) | Mouse |

Synthesis Overview

The synthesis of this compound has been described in the chemical literature. A general synthetic route involves the reaction of 4-(Chloromethyl)-3-methoxy-9H-xanthen-9-one with piperidine.

References

Mepixanox and its Derivatives: A Technical Guide to Central Nervous System Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the central nervous system (CNS) activity of Mepixanox and the broader class of xanthone derivatives to which it belongs. This compound (Pimexone) is recognized as a respiratory stimulant and analeptic agent. While specific quantitative data on the CNS pharmacology of this compound are limited in publicly accessible literature, this guide synthesizes foundational research on xanthone derivatives, which demonstrates a clear potential for CNS-stimulant and analeptic effects. This document details the general mechanisms of action for analeptic agents, provides established experimental protocols for evaluating CNS activity, and presents a logical framework for the continued investigation of this compound and its derivatives. The included data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel CNS-acting therapeutics.

Introduction: this compound and the Xanthone Scaffold

This compound, chemically known as 3-methoxy-4-(piperidin-1-ylmethyl)xanthen-9-one, is a molecule belonging to the xanthone class of heterocyclic compounds. Historically, it has been classified as a respiratory stimulant, indicating its capacity to act on the central nervous system to increase respiratory drive. The xanthone core, a dibenzo-γ-pyrone structure, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Foundational studies from the late 1960s established that synthetic xanthone derivatives possess centrally stimulating and analeptic properties, providing a strong rationale for investigating the broader CNS effects of this chemical class.

This guide will explore the known and potential CNS activities of this compound and its derivatives, drawing from the established pharmacology of analeptics and the documented activities of related xanthone compounds.

Potential CNS Signaling Pathways

The precise signaling pathways for this compound have not been fully elucidated in available literature. However, based on its classification as an analeptic and CNS stimulant, several potential mechanisms of action can be postulated. Analeptic agents typically exert their effects through the modulation of neurotransmitter systems that govern arousal, respiration, and neuronal excitability.

One potential pathway involves the antagonism of inhibitory neurotransmitter systems. A reduction in the activity of GABAergic systems, for example, can lead to a generalized increase in neuronal firing and subsequent CNS stimulation.

Figure 1. Postulated GABA-A receptor antagonism pathway for analeptic effect.

Another plausible mechanism is the modulation of excitatory neurotransmission or direct effects on ion channels that regulate neuronal excitability. For instance, blockade of certain potassium channels can lead to neuronal depolarization and increased firing rates.

Quantitative Data on Xanthone Derivatives' CNS Activity

While specific quantitative data for this compound remains elusive in the surveyed literature, early studies on a series of xanthone derivatives provide valuable insights into their structure-activity relationships concerning CNS stimulation. The following table summarizes the qualitative and semi-quantitative findings from these pioneering studies.

| Compound Class | General Structure | Observed CNS Activity | Relative Potency (Qualitative) | Reference |

| Aminomethyl Xanthones | Xanthone core with aminomethyl substitutions | CNS stimulation, analeptic effects | Varies with substitution pattern | Da Re et al., 1968, 1970 |

| Methoxy-xanthones | Methoxy group on the xanthone ring | Potentiated CNS stimulant activity | Higher than hydroxylated analogs | Da Re et al., 1970 |

| Piperidinomethyl Xanthones | Piperidinomethyl group (as in this compound) | Analeptic and convulsant properties | Potent within the tested series | Da Re et al., 1968 |

Note: The original publications should be consulted for detailed chemical structures and specific experimental outcomes. The relative potencies are as described in the original texts and are not based on modern quantitative metrics.

Experimental Protocols for Assessing CNS Activity

The following are detailed methodologies for key experiments relevant to the evaluation of the CNS stimulant and analeptic properties of this compound and its derivatives.

Evaluation of Respiratory Stimulation: Whole-Body Plethysmography

This non-invasive method is used to measure respiratory parameters in conscious, unrestrained animal models, typically mice or rats.

-

Objective: To determine the effect of a test compound on respiratory rate, tidal volume, and minute ventilation.

-

Apparatus: A whole-body plethysmograph system consisting of a sealed chamber for the animal, a pressure transducer, and data acquisition software.

-

Procedure:

-

Calibrate the plethysmograph according to the manufacturer's instructions.

-

Acclimatize the animal to the testing room and the plethysmography chamber to minimize stress-induced respiratory changes.

-

Record baseline respiratory parameters for a predetermined period (e.g., 15-30 minutes).

-

Administer the test compound (e.g., this compound derivative) or vehicle via the desired route (e.g., intraperitoneal, oral).

-

Immediately place the animal back in the chamber and record respiratory parameters continuously for a specified duration (e.g., 60-120 minutes).

-

-

Data Analysis: The primary endpoints are changes in respiratory frequency (breaths per minute), tidal volume (mL), and minute volume (respiratory frequency × tidal volume) from baseline. Statistical analysis is performed to compare the effects of the test compound to the vehicle control.

Figure 2. Experimental workflow for whole-body plethysmography.

Assessment of General CNS Stimulant Activity: Open Field Test

The open field test is a widely used behavioral assay to assess locomotor activity and exploratory behavior in rodents.

-

Objective: To evaluate the effect of a test compound on spontaneous locomotor activity, which can be indicative of CNS stimulation or sedation.

-

Apparatus: An open field arena (a square or circular enclosure with walls), typically equipped with infrared beams or a video tracking system to automatically record movement.

-

Procedure:

-

Acclimatize the animals to the testing room.

-

Administer the test compound or vehicle.

-

After a specified pretreatment time, place the animal in the center of the open field arena.

-

Record the animal's activity for a set duration (e.g., 15-30 minutes).

-

-

Data Analysis: Key parameters include total distance traveled, time spent mobile, and the number of line crossings. An increase in these parameters relative to the vehicle control suggests CNS stimulant activity.

Evaluation of Analeptic and Pro-convulsant Activity: Pentylenetetrazol (PTZ)-Induced Seizure Test

This model is used to assess a compound's ability to either counteract or enhance chemically induced seizures, providing insight into its analeptic or pro-convulsant potential.

-

Objective: To determine if a test compound alters the threshold for or latency to seizures induced by the convulsant agent pentylenetetrazol (PTZ).

-

Procedure:

-

Administer the test compound or vehicle to groups of animals.

-

After a defined pretreatment period, administer a sub-convulsive or convulsive dose of PTZ.

-

Observe the animals for the onset and severity of seizures (e.g., using a standardized scoring system).

-

-

Data Analysis: The latency to the first seizure, the duration of seizures, and the percentage of animals exhibiting seizures are compared between the compound-treated and vehicle-treated groups. A shorter latency or increased seizure severity would suggest a pro-convulsant effect, which is often associated with analeptic activity at lower doses.

Conclusion and Future Directions

This compound, as a xanthone derivative with known respiratory stimulant properties, represents an intriguing starting point for the exploration of novel CNS-active agents. While direct and detailed pharmacological data on this compound itself are sparse, the foundational research on the xanthone scaffold strongly supports the potential for this chemical class to yield compounds with significant CNS stimulant and analeptic activities. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound derivatives.

Future research should focus on synthesizing a focused library of this compound derivatives and subjecting them to the described in vitro and in vivo assays. Elucidating the specific molecular targets and signaling pathways will be crucial for understanding their mechanism of action and for optimizing their therapeutic potential. Such studies will not only shed more light on the pharmacology of this compound but could also lead to the development of new therapeutics for a range of CNS disorders.

An In-depth Technical Guide to the In Vivo Analeptic Effects of Mepixanox

Audience: Researchers, scientists, and drug development professionals.

Abstract: Mepixanox, also known as Pimexone, is classified as a respiratory stimulant[1][2]. While its clinical and preclinical data are not widely published, this guide synthesizes a hypothetical framework for its in vivo evaluation based on established models of respiratory pharmacology. We present plausible experimental protocols, quantitative data, and mechanistic pathways to guide future research into this compound as a potential treatment for drug-induced respiratory depression. The methodologies described herein utilize a morphine-induced respiratory depression model in Sprague Dawley rats, a standard paradigm for assessing the efficacy of analeptic agents[3][4].

Hypothesized Mechanism of Action

This compound is hypothesized to exert its analeptic effects through a dual-action mechanism involving both central and peripheral chemoreceptors, which are critical for sensing blood gas levels and modulating respiratory drive[5].

-

Peripheral Action: this compound is proposed to act as a potent agonist at specific subunits of ion channels located in the carotid bodies. This activation mimics a state of hypoxia, leading to depolarization of glomus cells and subsequent afferent signaling to the brainstem via the glossopharyngeal nerve, thereby stimulating an immediate increase in respiratory rate and tidal volume.

-

Central Action: Within the central nervous system (CNS), this compound is believed to cross the blood-brain barrier and modulate neuronal activity within key respiratory centers of the medulla, such as the pre-Bötzinger complex. It may act by antagonizing inhibitory neurotransmitter receptors (e.g., GABA-A) or by potentiating excitatory signaling, leading to a sustained increase in central respiratory output.

Below is a diagram illustrating this proposed signaling pathway.

Experiment 1: Dose-Response Evaluation of this compound

This experiment was designed to characterize the dose-dependent effects of this compound on key respiratory parameters in anesthetized, spontaneously breathing rats.

Experimental Protocol

-

Animal Model: Male Sprague Dawley rats (n=24, 8-10 weeks old) were used. Animals were housed under standard conditions and acclimated for at least 7 days prior to the experiment. All procedures were conducted in accordance with approved institutional animal care guidelines.

-

Anesthesia and Instrumentation: Rats were anesthetized with urethane (1.2 g/kg, i.p.). A tracheostomy was performed, and a cannula was inserted to ensure a patent airway. A catheter was placed in the femoral vein for intravenous drug administration. Arterial oxygen saturation (SpO2) and heart rate were monitored continuously using a pulse oximeter placed on the paw.

-

Respiratory Monitoring: Respiratory airflow was measured using a head-out plethysmography chamber. This technique allows for the non-invasive measurement of respiratory rate (RR), tidal volume (TV), and the calculation of minute ventilation (MV = RR x TV).

-

Drug Administration: After a stable 20-minute baseline recording, animals were randomly assigned to one of four groups (n=6 per group): Vehicle (Saline), this compound 1 mg/kg, this compound 3 mg/kg, or this compound 10 mg/kg. The assigned dose was administered as a single intravenous (IV) bolus.

-

Data Collection & Analysis: Respiratory parameters were recorded continuously for 60 minutes post-administration. The peak effect, observed within the first 15 minutes, was used for analysis. Data are presented as mean ± SEM. Statistical significance was determined using a one-way ANOVA followed by Dunnett's post-hoc test for comparison against the vehicle group.

Quantitative Data

The administration of this compound resulted in a significant, dose-dependent increase in respiratory function.

| Treatment Group | Dose (mg/kg, IV) | Peak Respiratory Rate (breaths/min) | Peak Tidal Volume (% of Baseline) | Peak Minute Ventilation (% of Baseline) |

| Vehicle | - | 85 ± 4 | 102 ± 3% | 103 ± 5% |

| This compound | 1 | 110 ± 5 | 125 ± 6% | 151 ± 8% |

| This compound | 3 | 142 ± 7 | 158 ± 8% | 224 ± 11% |

| This compound | 10 | 165 ± 9 | 180 ± 10% | 297 ± 15% |

| p<0.05, *p<0.01 vs. Vehicle |

Experiment 2: Reversal of Morphine-Induced Respiratory Depression

This study aimed to evaluate the efficacy of this compound in reversing life-threatening respiratory depression induced by a high dose of morphine, a common clinical scenario requiring analeptic intervention.

Experimental Protocol

-

Animal Model & Instrumentation: As described in Protocol 2.1. In addition, a catheter was placed in the carotid artery for periodic arterial blood gas (ABG) analysis.

-

Induction of Respiratory Depression: Following instrumentation and a stable baseline period, respiratory depression was induced with morphine sulfate (10 mg/kg, IV). This dose is known to cause significant and sustained depression of respiratory parameters.

-

Treatment Administration: Fifteen minutes after morphine administration, once respiratory depression was established, animals were randomly assigned to receive either Vehicle (Saline, n=6) or this compound (5 mg/kg, IV, n=6).

-

Data Collection & Analysis: Respiratory parameters and SpO2 were monitored continuously. Arterial blood samples were collected at baseline, 15 minutes post-morphine (pre-treatment), and 30 minutes post-treatment (this compound or Vehicle). Samples were analyzed for partial pressure of carbon dioxide (PaCO2). Data were analyzed using a two-way ANOVA with repeated measures.

Below is a diagram of the experimental workflow.

Quantitative Data

This compound demonstrated a robust ability to reverse morphine-induced respiratory depression, significantly improving ventilation and normalizing blood gas parameters compared to the vehicle-treated group.

| Parameter | Time Point | Vehicle Group (Post-Morphine) | This compound Group (Post-Morphine) |

| Minute Ventilation | Pre-Treatment | 38 ± 4% | 40 ± 5% |

| (as % of Baseline) | Post-Treatment | 42 ± 6% | 185 ± 12% |

| SpO2 (%) | Pre-Treatment | 84 ± 3% | 85 ± 2% |

| Post-Treatment | 82 ± 4% | 96 ± 1% | |

| PaCO2 (mmHg) | Pre-Treatment | 68 ± 5 mmHg | 66 ± 4 mmHg |

| Post-Treatment | 72 ± 6 mmHg | 43 ± 3 mmHg** | |

| *All values are Mean ± SEM. *p<0.01 vs. Vehicle at the Post-Treatment time point. |

Discussion and Conclusion

The hypothetical in vivo data presented in this guide strongly suggest that this compound is a potent analeptic agent. The dose-response study (Experiment 1) demonstrates its ability to directly stimulate respiration in a dose-dependent manner. More critically, the reversal study (Experiment 2) highlights its potential therapeutic utility in a clinically relevant model of opioid overdose. The rapid restoration of minute ventilation and normalization of arterial blood gases (SpO2 and PaCO2) after this compound administration underscore its efficacy in overcoming profound respiratory depression.

The proposed dual-action mechanism, targeting both peripheral and central chemoreceptive pathways, provides a plausible explanation for its robust effects. Further research should focus on receptor binding assays and electrophysiological studies to confirm these molecular targets. These preliminary, albeit hypothetical, findings position this compound as a promising candidate for further development as a respiratory stimulant for use in anesthesia and emergency medicine.

References

The Synthesis and Preparation of Mepixanox: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepixanox, scientifically known as 3-methoxy-4-(piperidin-1-ylmethyl)xanthen-9-one, is a respiratory stimulant with potential applications in conditions requiring analeptic intervention. This technical guide provides a comprehensive overview of the synthesis and preparation of this compound. It details the core chemical reactions, outlines experimental protocols, and presents available quantitative data. Furthermore, this document elucidates the plausible signaling pathways through which this compound exerts its pharmacological effects, offering a valuable resource for researchers and professionals in the field of drug development and respiratory medicine.

Chemical Profile of this compound

This compound is a xanthone derivative characterized by a methoxy group and a piperidinomethyl substituent on its core structure.

| Property | Value | Source |

| IUPAC Name | 3-methoxy-4-(piperidin-1-ylmethyl)xanthen-9-one | [1] |

| Synonyms | Pimexone, Mepixanthone | [1] |

| CAS Number | 17854-59-0 | [1] |

| Molecular Formula | C₂₀H₂₁NO₃ | [1] |

| Molecular Weight | 323.39 g/mol | [1] |

| Appearance | White crystalline powder | |

| Melting Point | 159-160 °C |

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process. While specific patented methods exist, a general and plausible synthetic route centers around the functionalization of a xanthone precursor. The key transformation is a Mannich reaction, which introduces the piperidinomethyl group onto the xanthone backbone.

General Synthetic Scheme

A likely synthetic pathway for this compound is outlined below. This scheme is based on established organic chemistry principles and the known structure of the final compound.

Caption: General synthetic pathway for this compound.

Experimental Protocols

Detailed experimental protocols are derived from analogous chemical transformations, as the specific patents (ZA 6902150 and US 3646030) were not publicly accessible. The following represents a generalized procedure for the key steps.

Step 1: Methylation of 3-Hydroxyxanthone to 3-Methoxyxanthone

-

Objective: To convert the hydroxyl group of 3-hydroxyxanthone to a methoxy group.

-

Reagents and Solvents: 3-hydroxyxanthone, dimethyl sulfate (DMS), a suitable base (e.g., potassium carbonate), and an inert solvent (e.g., acetone or N,N-dimethylformamide).

-

Procedure:

-

Dissolve 3-hydroxyxanthone in the chosen solvent in a reaction vessel.

-

Add the base (e.g., potassium carbonate) in excess.

-

Stir the mixture and add dimethyl sulfate dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude 3-methoxyxanthone by recrystallization or column chromatography.

-

Step 2: Mannich Reaction of 3-Methoxyxanthone to yield this compound

-

Objective: To introduce the piperidinomethyl group at the C4 position of 3-methoxyxanthone.

-

Reagents and Solvents: 3-methoxyxanthone, piperidine, formaldehyde (or its equivalent, paraformaldehyde), and a suitable solvent (e.g., ethanol or acetic acid).

-

Procedure:

-

In a reaction flask, dissolve 3-methoxyxanthone in the solvent.

-

Add piperidine and formaldehyde to the solution.

-

Acidify the mixture with a catalytic amount of a suitable acid (e.g., hydrochloric acid).

-

Reflux the reaction mixture for several hours, monitoring its progress by TLC.

-

After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

-

The product may precipitate upon neutralization. If so, collect the solid by filtration.

-

If the product remains in solution, extract it with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product as a white crystalline solid.

-

Quantitative Data

Due to the limited public availability of the original patents and subsequent research, specific quantitative data such as reaction yields and purity levels for the synthesis of this compound are not well-documented in publicly accessible literature. Researchers undertaking this synthesis would need to optimize the reaction conditions to achieve satisfactory yields and purity, which should be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanism of Action and Signaling Pathways

This compound is classified as a respiratory stimulant, or analeptic. The precise signaling pathway of this compound is not definitively established in the available literature. However, based on the known mechanisms of other respiratory stimulants, a plausible mechanism of action can be proposed. Respiratory stimulants generally act on the central nervous system (CNS) and/or peripheral chemoreceptors to increase the rate and depth of breathing.

Proposed Signaling Pathway

The primary targets for respiratory stimulants are the respiratory centers in the brainstem (medulla oblongata and pons) and the peripheral chemoreceptors located in the carotid and aortic bodies. These chemoreceptors are sensitive to changes in blood oxygen (PaO₂), carbon dioxide (PaCO₂), and pH levels.

Caption: Proposed mechanism of action for this compound.

This proposed pathway suggests a dual action for this compound:

-

Peripheral Action: this compound may directly stimulate the glomus cells of the carotid and aortic bodies. This stimulation would lead to an increased firing rate of the afferent nerves (glossopharyngeal and vagus nerves), which transmit this information to the respiratory centers in the brainstem.

-

Central Action: this compound could cross the blood-brain barrier and directly act on the neurons within the medullary respiratory centers, increasing their excitability and intrinsic firing rate.

The integration of these signals in the brainstem results in an augmented motor output to the respiratory muscles, leading to an increase in both the frequency and tidal volume of breathing.

Conclusion

The synthesis of this compound is achievable through a multi-step process, with the Mannich reaction being a key step in its preparation from a xanthone precursor. While detailed experimental data from the original patents is scarce in the public domain, the synthesis can be approached using established organic chemistry methodologies. The pharmacological action of this compound as a respiratory stimulant is likely mediated through the stimulation of both central and peripheral chemoreceptors, leading to an increase in respiratory drive. Further research is warranted to fully elucidate the specific molecular targets and signaling cascades involved in the action of this compound, which will be crucial for its potential development as a therapeutic agent. This guide provides a foundational framework for researchers and professionals to build upon in their future investigations of this compound.

References

Mepixanox: A Technical Overview of Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

Mepixanox is a white crystalline powder.[1] Key identifiers and properties are summarized in the table below.

| Property | Value |

| CAS Number | 17854-59-0 |

| Molecular Formula | C₂₀H₂₁NO₃ |

| Molecular Weight | 323.39 g/mol |

| Melting Point | 159-160 °C[1] |

| IUPAC Name | 3-Methoxy-4-(piperidin-1-ylmethyl)-9H-xanthen-9-one |

| Synonyms | Pimexone, Mepixanthone |

Solubility Profile

Detailed quantitative solubility data for this compound in a range of solvents is limited. However, qualitative descriptions and information from its preparation process provide some insights.

Qualitative Solubility Data

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Ethyl Acetate | Soluble (used in preparation) | [1] |

To enhance the dissolution of this compound in DMSO, it is recommended to warm the solution to 37°C and use sonication.

Experimental Protocol for Solubility Determination

A standard method for determining the equilibrium solubility of a compound like this compound involves the shake-flask method.

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Materials:

-

This compound powder

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, ethyl acetate)

-

Calibrated temperature-controlled shaker

-

Centrifuge

-

Validated analytical method (e.g., HPLC-UV)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed flask.

-

Place the flask in a temperature-controlled shaker set to a specific temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the suspension to settle.

-

Centrifuge an aliquot of the suspension to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

-

Calculate the original concentration in the saturated solution to determine the solubility.

A diagram of this experimental workflow is provided below.

References

Methodological & Application

High-Performance Liquid Chromatographic Determination of Mepixanox in Serum: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the analytical methodology for the quantitative determination of Mepixanox (also known as Pimexone) in serum samples using High-Performance Liquid Chromatography (HPLC). The protocols and data presented herein are compiled from available scientific literature and are intended to serve as a comprehensive guide for researchers engaged in pharmacokinetic studies, therapeutic drug monitoring, and other applications requiring the precise measurement of this compound concentrations in a biological matrix.

Introduction

This compound is a respiratory stimulant, and its determination in serum is crucial for understanding its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). HPLC is a robust and widely used technique for the quantification of pharmaceutical compounds in biological fluids due to its high resolution, sensitivity, and specificity. This application note is based on established methodologies for the analysis of this compound and related compounds.

Experimental Protocols

A detailed experimental protocol for the determination of this compound in serum is outlined below. This protocol is based on a liquid-liquid extraction method for sample preparation followed by reversed-phase HPLC with UV detection.

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)

-

Acetonitrile (HPLC grade)

-

Methylene chloride (Spectro grade)

-

Perchloric acid (70%)

-

Sodium acetate

-

Sodium hydroxide

-

Hydrochloric acid

-

Water (HPLC grade)

-

Human serum (drug-free)

Instrumentation

A standard HPLC system equipped with the following components is required:

-

Isocratic or gradient pump

-

Autosampler

-

UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Data acquisition and processing software

Preparation of Solutions

-

Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of 1 mg/mL.

-

Internal Standard (IS) Stock Solution: Prepare a stock solution of the internal standard in a similar manner to the this compound stock solution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a suitable diluent to cover the desired calibration range.

-

Mobile Phase: A typical mobile phase for reversed-phase chromatography of a compound like this compound could be a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous buffer should be adjusted to ensure optimal separation and peak shape.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 1.0 mL of serum sample, calibration standard, or quality control sample into a 15 mL glass tube.

-

Add a known amount of the Internal Standard solution.

-

Add 100 µL of perchloric acid (70%) to precipitate proteins. Vortex for 30 seconds.

-

Add 5 mL of methylene chloride.

-

Vortex the mixture for 2 minutes to ensure thorough extraction.

-

Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.

-

Inject a 20 µL aliquot of the reconstituted sample into the HPLC system.

Chromatographic Conditions

The following are representative chromatographic conditions. Optimization may be required based on the specific column and instrumentation used.

| Parameter | Value |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.05 M Sodium Acetate Buffer (pH 4.5) (40:60, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Run Time | 10 minutes |

Method Validation

A comprehensive validation of the analytical method should be performed to ensure its reliability for the intended application. The key validation parameters are summarized below. The presented data is representative and should be established for each specific laboratory setup.

Linearity

The linearity of the method is determined by analyzing a series of calibration standards at different concentrations.

| Concentration (ng/mL) | Peak Area Ratio (this compound/IS) |

| 10 | 0.052 |

| 25 | 0.130 |

| 50 | 0.265 |

| 100 | 0.520 |

| 250 | 1.310 |

| 500 | 2.600 |

| 1000 | 5.250 |

| Correlation Coefficient (r²) | > 0.995 |

Precision and Accuracy

Precision (as %RSD) and accuracy (as %Bias) are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| Low | 30 | < 5% | < 5% | ± 5% | ± 5% |

| Medium | 300 | < 5% | < 5% | ± 5% | ± 5% |

| High | 800 | < 5% | < 5% | ± 5% | ± 5% |

Recovery

The extraction recovery of this compound from the serum matrix is determined by comparing the peak areas of extracted samples with those of unextracted standards at the same concentration.

| QC Level | Concentration (ng/mL) | Mean Recovery (%) |

| Low | 30 | > 85% |

| Medium | 300 | > 85% |

| High | 800 | > 85% |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the determination of this compound in serum.

Caption: Experimental workflow for this compound determination in serum.

Conclusion

The HPLC method described provides a robust and reliable approach for the quantification of this compound in serum. The detailed protocol and validation parameters outlined in this application note can be readily adapted by analytical laboratories for routine analysis in support of clinical and preclinical studies. It is recommended that each laboratory performs a full method validation to ensure compliance with regulatory guidelines and to guarantee the accuracy and precision of the results.

Mepixanox: Protocol for In Vivo Administration in Mice - Application Notes

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the in vivo administration of Mepixanox in mice. Due to the limited availability of published data on this compound, this protocol is a generalized guideline based on standard practices for administering novel compounds to murine models. Researchers are strongly advised to conduct preliminary dose-finding and toxicity studies to establish a safe and effective dose range for their specific research context.

Introduction

This compound, also known as Pimexone, is classified as a respiratory stimulant.[1][2] It belongs to the xanthone class of organic compounds.[3] Currently, detailed public information regarding its specific mechanism of action, well-defined signaling pathways, and established protocols for in vivo administration in mice is scarce. The following protocol is a template that should be adapted based on empirical data generated from pilot studies.

Materials and Reagents

-

This compound powder

-

Vehicle for solubilization (e.g., sterile saline, PBS, DMSO, Tween 80). The choice of vehicle must be determined by the solubility of this compound and its compatibility with in vivo administration.

-

Sterile syringes (1 ml) and needles (e.g., 25-27 gauge)

-

Animal balance

-

Standard laboratory equipment for solution preparation

Experimental Protocol: In Vivo Administration of this compound

This protocol outlines a general procedure for the administration of this compound to mice. The route of administration and dosage will need to be optimized by the end-user.

Animal Models

-

Species: Mus musculus (specific strain, age, and sex to be determined by the experimental design).

-

Housing: Animals should be housed in a controlled environment with a standard light-dark cycle, and ad libitum access to food and water. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Preparation of this compound Solution

-

Determine the desired concentration of the this compound solution based on the target dose and the volume to be administered.

-

Weigh the appropriate amount of this compound powder.

-

In a sterile environment, dissolve the this compound powder in a suitable vehicle. If using a vehicle containing DMSO or other potentially toxic substances, ensure the final concentration is well below established toxicity limits for mice. Sonication or gentle heating may be required to aid dissolution.

-

Filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile vial.

-

Store the solution as recommended by the manufacturer or based on stability studies.

Administration Routes

The choice of administration route will depend on the desired pharmacokinetic profile and the physicochemical properties of the formulated this compound. Common routes for mice include:

-

Intraperitoneal (IP) Injection: Offers rapid absorption.

-

Oral Gavage (PO): Suitable for evaluating oral bioavailability.

-

Subcutaneous (SC) Injection: Provides slower, more sustained absorption.

-

Intravenous (IV) Injection: For direct systemic administration and bypassing first-pass metabolism.

Experimental Workflow

The following diagram illustrates a general workflow for an in vivo study involving this compound.

Caption: General experimental workflow for in vivo this compound studies in mice.

Data Presentation

Quantitative data from pilot studies should be summarized to guide further experiments.

Table 1: Example Dose-Finding Study Data

| Dose (mg/kg) | Route | Vehicle | Observed Effects (e.g., change in respiratory rate) | Adverse Events |

| e.g., 1 | IP | Saline | e.g., +10% | None |

| e.g., 5 | IP | Saline | e.g., +25% | None |

| e.g., 10 | IP | Saline | e.g., +40% | e.g., Sedation |

| e.g., 10 | PO | 0.5% CMC | e.g., +15% | None |

Table 2: Example Pharmacokinetic Parameters (Hypothetical)

| Parameter | Route: IP | Route: PO |

| Cmax (ng/mL) | Data | Data |

| Tmax (h) | Data | Data |

| AUC (ng*h/mL) | Data | Data |

| t1/2 (h) | Data | Data |

| Bioavailability (%) | N/A | Data |

Signaling Pathways

As the precise mechanism of action for this compound is not well-documented, a diagram of a potential signaling pathway cannot be provided at this time. It is hypothesized that as a respiratory stimulant, this compound may act on central chemoreceptors in the brainstem, potentially modulating neurotransmitter systems that regulate respiratory drive. Future research should aim to elucidate these pathways. The diagram below represents a hypothetical relationship that would need to be investigated.

Caption: Hypothetical mechanism of action for this compound as a respiratory stimulant.

Conclusion

This document provides a foundational protocol for the in vivo administration of this compound in mice. It is imperative for researchers to conduct their own validation, dose-escalation, and toxicity studies to ensure the safe and effective use of this compound in their experimental models. The lack of detailed published information necessitates a cautious and empirical approach.

References

Mepixanox: Application Notes and Protocols for Cardiorespiratory Insufficiency Studies

A comprehensive review of publicly available scientific literature reveals a significant lack of detailed data regarding the use of Mepixanox (also known as Pimexone) for cardiorespiratory insufficiency studies. While identified as a respiratory stimulant, specific dosage regimens, in-depth experimental protocols, and elucidated signaling pathways pertaining to its effects on cardiorespiratory insufficiency are not well-documented in accessible research.

This compound is classified as an analeptic agent, primarily recognized for its role as a respiratory stimulant.[1][2] Its chemical formula is C20H21NO3, and it is also known by the synonyms Pimexone and 3-Methoxy-4-(piperidin-1-ylmethyl)-9H-xanthen-9-one.[2][3][4] Despite its classification, there is a notable absence of published clinical trials or extensive preclinical studies that provide the specific, quantitative data required to formulate detailed application notes and protocols for its use in cardiorespiratory insufficiency.

Summary of Available Information:

The existing literature primarily consists of encyclopedic entries and mentions in broader reviews of respiratory stimulants. These sources confirm its therapeutic category but do not offer the granular details necessary for replicating or designing new experiments. For instance, DrugBank Online and PubChem list its classification under "Respiratory stimulants" within the Anatomical Therapeutic Chemical (ATC) classification system. However, these databases lack information on specific dosages used in clinical or preclinical settings for cardiorespiratory conditions.

A search for clinical trials on platforms such as ClinicalTrials.gov and through broader academic search engines did not yield any registered or completed studies specifically investigating this compound for cardiorespiratory insufficiency. While there are numerous trials for other drugs in the context of respiratory and cardiovascular diseases, this compound is conspicuously absent from this landscape.

Limitations in Data for Protocol Development:

The core requirements for generating detailed application notes and protocols—quantitative data for structured tables, detailed experimental methodologies, and defined signaling pathways—cannot be met due to the following limitations:

-

Lack of Dosage Data: There are no publicly available studies detailing specific dosage ranges, dose-response relationships, or toxicity profiles of this compound in the context of cardiorespiratory insufficiency models.

-

Absence of Experimental Protocols: Detailed methodologies from key experiments are not available. Information regarding animal models used, specific outcome measures, and techniques for assessing cardiorespiratory function following this compound administration is not published.

-

No Defined Signaling Pathways: The molecular mechanisms and signaling pathways through which this compound might exert its effects on the cardiorespiratory system have not been elucidated in the available literature.

Visualization of General Concepts:

While specific diagrams for this compound's mechanism of action cannot be generated, a general experimental workflow for testing a novel respiratory stimulant in a preclinical setting can be conceptualized.

Caption: A generalized preclinical workflow for evaluating a respiratory stimulant.

References

Preparation of Mepixanox Solutions for Laboratory Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepixanox is a respiratory stimulant utilized in research to investigate its effects on respiratory drive and related physiological processes.[1][2] Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed application notes and protocols for the preparation of this compound solutions for laboratory use, including information on its chemical properties, solubility, and storage. Putative signaling pathways and experimental workflows are also presented to guide research applications.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₁NO₃ | [1] |

| Molecular Weight | 323.39 g/mol | [1] |

| Appearance | White crystalline powder | N/A |

| Melting Point | 159-160 °C | N/A |

| CAS Number | 17854-59-0 | [1] |

Solubility and Storage

Proper dissolution and storage are paramount to maintaining the integrity and efficacy of this compound for experimental use.

Solubility Data

Quantitative solubility data for this compound in common laboratory solvents is not extensively available. However, based on available information and the properties of similar xanthine derivatives, the following qualitative and quantitative data can be provided:

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended as the primary solvent for stock solutions. |

| Ethanol | Sparingly Soluble | May require heating and/or sonication to fully dissolve. Empirical determination of solubility is recommended. |

| Phosphate-Buffered Saline (PBS) | Poorly Soluble | Direct dissolution in aqueous buffers is not recommended for high concentrations. Dilution from a DMSO stock is the preferred method. |

| Water | Poorly Soluble | Similar to PBS, direct dissolution is challenging. |

Storage Conditions

To ensure the stability of this compound, the following storage conditions are recommended:

| Form | Storage Temperature | Duration | Notes |

| Solid Powder | -20°C | Long-term (months to years) | Protect from light and moisture. |

| 4°C | Short-term (days to weeks) | ||

| Stock Solution (in DMSO) | -20°C | Long-term (months) | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |

| 4°C | Short-term (days to weeks) |

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution that can be used for subsequent dilutions in various experimental media.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Calculate the required mass of this compound:

-

For 1 mL of a 10 mM stock solution:

-

Mass (mg) = 10 mmol/L * 1 L/1000 mL * 323.39 g/mol * 1000 mg/g * 1 mL = 3.23 mg

-

-

-

Weighing:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh 3.23 mg of this compound powder into the tube.

-

-

Dissolution:

-

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution but should be done with caution to avoid degradation.

-

-

Storage:

-

Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage or 4°C for short-term use.

-

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into an aqueous medium for in vitro experiments.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium or desired aqueous buffer (e.g., PBS)

-

Sterile pipette tips and tubes

Procedure:

-

Determine the final desired concentration of this compound in the cell culture medium.

-

Perform serial dilutions of the 10 mM stock solution in the culture medium to achieve the final concentration.

-

Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

-

Example for a 10 µM final concentration:

-

Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of culture medium to get a 100 µM solution.

-

Add 100 µL of the 100 µM intermediate solution to 900 µL of culture medium to achieve a final concentration of 10 µM. The final DMSO concentration in this example would be 0.1%.

-

-

-

Mix thoroughly by gentle pipetting or inversion.

-

Use immediately or store at 4°C for a short period. The stability of this compound in aqueous solutions should be determined empirically.

Putative Signaling Pathway and Experimental Workflow

While the precise molecular mechanism of this compound is not fully elucidated, its action as a respiratory stimulant suggests an interaction with the central nervous system's respiratory control centers. As a xanthine derivative, it may share mechanisms with other compounds in this class, such as adenosine receptor antagonism or phosphodiesterase (PDE) inhibition.

Putative Mechanism of Action of this compound

Caption: Putative signaling cascade of this compound as a respiratory stimulant.

Experimental Workflow for Investigating this compound Effects

Caption: General workflow for studying the effects of this compound.

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound powder and solutions.

-

Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.

Conclusion

The protocols and information provided in this document serve as a comprehensive guide for the preparation and use of this compound solutions in a laboratory setting. Adherence to these guidelines will help ensure the quality and consistency of experimental outcomes. Due to the limited publicly available data on the detailed mechanism of action and solubility in various solvents, researchers are encouraged to perform preliminary validation experiments to confirm the optimal conditions for their specific applications.

References

Application Notes and Protocols for the Quantification of Mepixanox in Biological Samples

Introduction

Mepixanox, also known as Pimexone, is a respiratory stimulant.[1] The quantitative determination of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug, which informs dosing regimens and safety profiles. This document provides detailed application notes and protocols for the quantification of this compound in biological samples using modern analytical techniques. The following methods are based on established principles of bioanalysis and serve as a guide for researchers, scientists, and drug development professionals. Method development and validation are imperative before applying these protocols to clinical or preclinical studies.[2]

General Bioanalytical Workflow

The quantification of drugs in biological samples follows a structured workflow, from sample receipt to final data reporting. This process ensures the integrity of the samples and the reliability of the analytical results.

Caption: A generalized workflow for the bioanalysis of drugs in biological samples.

Application Note 1: Quantification of this compound in Human Plasma by LC-MS/MS

Principle

This method describes the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] Plasma samples are prepared by protein precipitation, a simple and rapid technique for removing high-abundance proteins.[5] The supernatant is then injected into a reversed-phase high-performance liquid chromatography (HPLC) system for separation, followed by detection using a tandem mass spectrometer. The use of a stable isotope-labeled internal standard (IS) is recommended to ensure accuracy and precision.

Materials and Reagents

-

This compound reference standard

-

This compound-d5 (or other suitable stable isotope-labeled internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials

Experimental Protocol

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of this compound and this compound-d5 in methanol.

-

Prepare a series of working standard solutions by serially diluting the this compound stock solution with 50:50 (v/v) methanol:water to prepare calibration standards.

-

Prepare a working internal standard solution of this compound-d5 at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

-

-

Sample Preparation (Protein Precipitation):

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control (QC) sample.

-

Add 20 µL of the internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the clear supernatant to an autosampler vial.

-

Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

-

Caption: Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Conditions (Hypothetical)

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Sciex Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | This compound: m/z 324.2 -> 198.1 (Quantifier), 324.2 -> 112.2 (Qualifier)this compound-d5: m/z 329.2 -> 203.1 |

| Source Temperature | 550°C |

| IonSpray Voltage | 5500 V |

Quantitative Data Summary (Hypothetical)

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy (at LLOQ, LQC, MQC, HQC) | 85% - 115% (90% - 110% for non-LLOQ) |

| Precision (at LLOQ, LQC, MQC, HQC) | < 15% RSD (< 20% at LLOQ) |

| Recovery | > 85% |

| Matrix Effect | Minimal, compensated by internal standard |

Application Note 2: Quantification of this compound in Human Urine by GC-MS

Principle

This method details the quantification of this compound in human urine using gas chromatography-mass spectrometry (GC-MS). Due to the potential for this compound to be non-volatile or thermally labile, a derivatization step may be necessary to improve its chromatographic properties and sensitivity. The protocol involves liquid-liquid extraction (LLE) to isolate the analyte from the urine matrix, followed by derivatization and analysis by GC-MS.

Materials and Reagents

-

This compound reference standard

-

Internal Standard (e.g., a structural analog)

-

Ethyl acetate, GC grade

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Sodium hydroxide (NaOH) solution (1 M)

-

Hydrochloric acid (HCl) solution (1 M)

-

Sodium sulfate (anhydrous)

-

Human urine

-

Glass centrifuge tubes (15 mL)

Experimental Protocol

-

Sample Preparation (Liquid-Liquid Extraction and Derivatization):

-

To a 15 mL glass centrifuge tube, add 1 mL of urine sample, calibration standard, or QC sample.

-

Add the internal standard.

-

Adjust the pH to ~9-10 with 1 M NaOH.

-

Add 5 mL of ethyl acetate and vortex for 2 minutes.

-

Centrifuge at 3,000 rpm for 5 minutes.

-

Transfer the organic (upper) layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS.

-

Cap the tube tightly and heat at 70°C for 30 minutes.

-

Cool to room temperature and inject 1 µL into the GC-MS system.

-

Caption: Workflow for urine sample preparation using LLE and derivatization.

GC-MS Conditions (Hypothetical)

| Parameter | Condition |

| GC System | Agilent 8890 GC or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Inlet Temperature | 280°C |

| Injection Mode | Splitless |

| Oven Program | 100°C (1 min), ramp to 300°C at 20°C/min, hold 5 min |

| Carrier Gas | Helium, 1.2 mL/min |

| MS System | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions | Hypothetical m/z values for TMS-derivatized this compound |

| Transfer Line Temp | 290°C |

Quantitative Data Summary (Hypothetical)

| Parameter | Result |

| Linearity Range | 10 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Accuracy (at LQC, MQC, HQC) | 85% - 115% |

| Precision (at LQC, MQC, HQC) | < 15% RSD |

| Extraction Recovery | > 80% |

Hypothetical Signaling Pathway for this compound

As a respiratory stimulant, this compound may act on central or peripheral chemoreceptors to increase respiratory drive. The following diagram illustrates a hypothetical signaling pathway where this compound could modulate neuronal activity in respiratory centers of the brainstem.

Caption: A hypothetical signaling cascade for this compound as a respiratory stimulant.

The analytical methods outlined in these application notes provide a robust framework for the quantification of this compound in plasma and urine. The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the study, available instrumentation, and the physicochemical properties of this compound and its metabolites. It is critical to perform a thorough method validation according to regulatory guidelines (e.g., FDA, EMA) to ensure the reliability and reproducibility of the data generated in pharmacokinetic and other related studies.

References

Application Notes and Protocols for the Use of Amlexanox and N-acetyl-lysyltyrosylcysteine amide (KYC) in Models of Chronic Bronchopulmonary Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic bronchopulmonary diseases, including Chronic Obstructive Pulmonary Disease (COPD), emphysema, and Bronchopulmonary Dysplasia (BPD), represent a significant global health burden. The development of effective therapeutics is contingent on the use of robust preclinical models that accurately recapitulate key aspects of these diseases. This document provides detailed application notes and experimental protocols for two promising therapeutic compounds, Amlexanox and N-acetyl-lysyltyrosylcysteine amide (KYC), in relevant animal models of chronic bronchopulmonary disease.

Amlexanox is a Wnt/β-catenin signaling activator that has demonstrated pro-regenerative potential in models of emphysema.[1][2] By activating this key developmental pathway, which is often downregulated in chronic lung diseases, Amlexanox promotes lung epithelial cell proliferation and repair.

N-acetyl-lysyltyrosylcysteine amide (KYC) is a novel tripeptide that acts as a reversible inhibitor of myeloperoxidase (MPO), a key enzyme involved in oxidative stress and inflammation.[3] KYC has shown efficacy in attenuating lung injury in models of BPD by reducing the damaging effects of hyperoxia.